9-Ethyl-9H-carbazole-3-carbaldehyde

Catalog No.
S704333
CAS No.
7570-45-8
M.F
C15H13NO
M. Wt
223.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Ethyl-9H-carbazole-3-carbaldehyde

CAS Number

7570-45-8

Product Name

9-Ethyl-9H-carbazole-3-carbaldehyde

IUPAC Name

9-ethylcarbazole-3-carbaldehyde

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

InChI

InChI=1S/C15H13NO/c1-2-16-14-6-4-3-5-12(14)13-9-11(10-17)7-8-15(13)16/h3-10H,2H2,1H3

InChI Key

QGJXVBICNCIWEL-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)C=O)C3=CC=CC=C31

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=O)C3=CC=CC=C31

Antitumor potential:

  • Recent research suggests that 9-Ethyl-9H-carbazole-3-carbaldehyde (ECCA) exhibits promising antitumor properties, particularly against human melanoma cells. A study published in Cell Death & Disease in 2021 investigated the compound's ability to suppress the growth of melanoma cells. The researchers found that ECCA reactivated the p53 pathway, a crucial tumor suppressor mechanism often dysfunctional in cancer cells. This finding suggests that ECCA could have potential as a novel therapeutic agent for melanoma treatment.

9-Ethyl-9H-carbazole-3-carbaldehyde is a compound with the molecular formula C₁₅H₁₃NO and a molecular weight of 223.27 g/mol. It features a carbazole core, which is a tricyclic structure composed of two fused benzene rings and a pyrrole ring. The compound is characterized by an ethyl group at the nitrogen atom of the carbazole structure and an aldehyde functional group at the 3-position. This unique arrangement contributes to its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and organic synthesis .

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids or other derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group, allowing for further functionalization .

Research indicates that 9-Ethyl-9H-carbazole-3-carbaldehyde exhibits significant biological activity, particularly in cancer research. It has been shown to induce apoptosis in melanoma cells by activating the p53 signaling pathway, which is crucial for regulating cell cycle and apoptosis. The compound selectively inhibits the growth of melanoma cells with wild-type p53 while sparing normal melanocytes, suggesting its potential as a targeted therapeutic agent .

Mechanism of Action

The compound enhances phosphorylation of p53 at Ser15, promoting apoptosis through increased caspase activity. This action leads to reduced cell proliferation and induction of senescence in melanoma cells .

The synthesis of 9-Ethyl-9H-carbazole-3-carbaldehyde typically involves two main steps:

  • Alkylation of Carbazole: Carbazole is reacted with bromoethane in the presence of potassium hydroxide to yield 9-ethyl-9H-carbazole.
  • Formylation: The resulting 9-ethyl-9H-carbazole is then treated with phosphorus oxychloride and N,N-dimethylformamide under reflux conditions to produce 9-Ethyl-9H-carbazole-3-carbaldehyde .

This compound holds promise in various applications:

  • Pharmaceuticals: Due to its ability to induce apoptosis in cancer cells, it is being investigated as a potential anti-cancer agent.
  • Organic Synthesis: It serves as a versatile building block for synthesizing more complex molecules, including various heterocycles and biologically active compounds .

Studies have demonstrated that 9-Ethyl-9H-carbazole-3-carbaldehyde interacts specifically with the p53 protein, enhancing its phosphorylation and activity in tumor suppression. This interaction underlines its potential as a therapeutic agent against cancers that retain wild-type p53 . Furthermore, its selective toxicity towards melanoma cells over normal cells highlights its promise for targeted cancer therapies.

Several compounds share structural similarities with 9-Ethyl-9H-carbazole-3-carbaldehyde. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
CarbazoleTricyclic structure without substituentsBasic structure for many derivatives
3-Amino-9-ethylcarbazoleAmino group at position 3Higher nucleophilicity due to amino group
1-MethylcarbazoleMethyl substitution at position 1Different electronic properties due to methyl
9-MethylcarbazoleMethyl substitution at position 9Alters solubility and reactivity

Uniqueness

The uniqueness of 9-Ethyl-9H-carbazole-3-carbaldehyde lies in its specific combination of an ethyl substituent and an aldehyde functional group, which enhances its reactivity and biological activity compared to other carbazole derivatives. Its selective action on melanoma cells via p53 activation sets it apart from similar compounds that may not exhibit such targeted effects .

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7570-45-8

Wikipedia

N-Ethyl-3-carbazolecarboxaldehyde

Dates

Modify: 2023-08-15

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